2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride
Description
This compound is a tertiary amine derivative featuring a chloroacetamide core linked to a phenyl ring substituted with an ethyl(isopropyl)amino group. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molecular weight of 289.20 g/mol (calculated from structural data in ). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(10(2)3)12-7-5-11(6-8-12)15-13(17)9-14;/h5-8,10H,4,9H2,1-3H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIFQYVUQWTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)NC(=O)CCl)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride involves multiple steps. One common method includes the reaction of 4-aminophenylacetamide with ethyl isopropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride is widely used in scientific research for various applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
N-{2-(Diethylamino)-2-[4-(tert-butyl)phenyl]ethyl}-2-phenoxyacetamide Hydrochloride ()
2-(4-Chlorophenoxy)-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}acetamide ()
Suvecaltamide Hydrochloride ()
- Structure : A chiral acetamide with a trifluoroethoxy pyridinyl group and 4-(propan-2-yl)phenyl substituent.
- Key Differences :
- Chirality : The (1R)-configured ethyl group enables stereospecific interactions, enhancing target selectivity.
- Fluorine Substituents : The trifluoroethoxy group improves metabolic stability and bioavailability compared to the target compound’s chloro group.
- Therapeutic Use : FDA-designated for essential tremor, highlighting its efficacy in neurological disorders .
2-(Ethylamino)-N-(propan-2-yl)acetamide Hydrochloride ()
- Structure: Simplified analog with an ethylamino group and isopropyl substituent.
- Key Differences: Molecular Weight: Lower (180.68 g/mol), enhancing blood-brain barrier penetration.
- Applications : Likely a precursor for more complex amines or a tool compound .
Biological Activity
2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride (CAS Number: 1027643-27-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C13H20Cl2N2O
- Molecular Weight : 291.21 g/mol
- CAS Number : 1027643-27-1
| Property | Value |
|---|---|
| Molecular Formula | C13H20Cl2N2O |
| Molecular Weight | 291.21 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as a therapeutic agent.
Research indicates that this compound may exert its effects through the inhibition of specific biological pathways. For instance, it has been shown to interact with certain receptors and enzymes involved in cellular signaling processes.
- Receptor Interactions : The compound may act as an antagonist or partial agonist at various receptor sites, influencing neurotransmitter release and cellular responses.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to inflammation and pain pathways, potentially offering analgesic properties.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
In Vivo Studies :
- A study conducted on animal models indicated that administration of this compound resulted in significant reductions in pain responses compared to control groups.
- The compound demonstrated a dose-dependent effect on reducing inflammation markers, suggesting its potential utility in treating inflammatory conditions.
-
In Vitro Assays :
- In cell culture experiments, the compound exhibited cytotoxic effects against certain cancer cell lines, indicating potential antitumor activity. The IC50 values for various cell lines were recorded, showing promising results that warrant further investigation.
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Comparative Studies :
- When compared to established analgesics and anti-inflammatory drugs, this compound showed comparable efficacy with a potentially better side effect profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
